molecular formula C9H8BrCl2NO B2748483 2-bromo-N-(3,4-dichlorophenyl)propanamide CAS No. 1211469-92-9

2-bromo-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B2748483
CAS No.: 1211469-92-9
M. Wt: 296.97
InChI Key: ZXBPRRZJYAWFHW-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H8BrCl2NO. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and an amide functional group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dichlorophenyl)propanamide typically involves the bromination of N-(3,4-dichlorophenyl)propanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-Bromo-N-(3,4-dichlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,4-dichlorophenyl)butanamide
  • 2-Bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-Bromo-N-(3,4-dichlorophenyl)acetamide

Uniqueness

2-Bromo-N-(3,4-dichlorophenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-bromo-N-(3,4-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBPRRZJYAWFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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